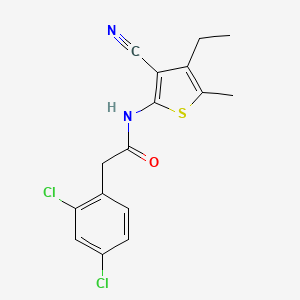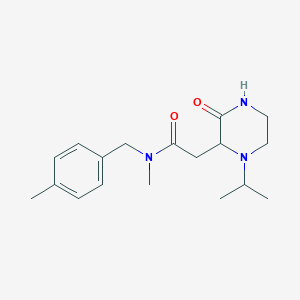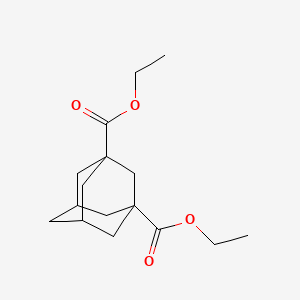![molecular formula C22H33N3O B6016700 2-[(2,7-dimethyl-1H-indol-3-yl)methyl]-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane](/img/structure/B6016700.png)
2-[(2,7-dimethyl-1H-indol-3-yl)methyl]-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2,7-dimethyl-1H-indol-3-yl)methyl]-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. This particular compound features an indole moiety, which is a common structural motif in many natural products and pharmaceuticals. The presence of the diazaspirodecane structure adds to its chemical diversity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,7-dimethyl-1H-indol-3-yl)methyl]-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Spiro Linkage: The spiro linkage can be introduced through a cyclization reaction, where a suitable precursor undergoes intramolecular cyclization to form the spiro structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the desired product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound, such as reducing nitro groups to amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the functional group being replaced.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-diones, while reduction of nitro groups can yield amines.
科学的研究の応用
2-[(2,7-dimethyl-1H-indol-3-yl)methyl]-9-(2-methoxyethyl)-2,9-diazaspiro[4
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying biological processes and interactions.
Medicine: The indole moiety is a common feature in many pharmaceuticals, suggesting potential therapeutic applications.
Industry: The compound’s unique structure may find applications in materials science and catalysis.
作用機序
The mechanism of action of 2-[(2,7-dimethyl-1H-indol-3-yl)methyl]-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane would depend on its specific biological target. Generally, compounds with indole moieties can interact with various enzymes and receptors, influencing biological pathways. The diazaspirodecane structure may also contribute to its binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-[(1H-indol-3-yl)methyl]-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane: Similar structure but lacks the dimethyl substitution on the indole ring.
2-[(2,7-dimethyl-1H-indol-3-yl)methyl]-9-(ethyl)-2,9-diazaspiro[4.5]decane: Similar structure but with an ethyl group instead of a 2-methoxyethyl group.
Uniqueness
The presence of the 2,7-dimethyl substitution on the indole ring and the 2-methoxyethyl group on the diazaspirodecane structure makes 2-[(2,7-dimethyl-1H-indol-3-yl)methyl]-9-(2-methoxyethyl)-2,9-diazaspiro[45]decane unique
特性
IUPAC Name |
2-[(2,7-dimethyl-1H-indol-3-yl)methyl]-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O/c1-17-6-4-7-19-20(18(2)23-21(17)19)14-25-11-9-22(16-25)8-5-10-24(15-22)12-13-26-3/h4,6-7,23H,5,8-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZOAIDBCGYFGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(N2)C)CN3CCC4(C3)CCCN(C4)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,2-dimethylpropyl)-3-hydroxy-3-({[(6-methyl-2-pyridinyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6016643.png)



![N-(2-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-2-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B6016653.png)
![N'-[1-(2,5-dihydroxyphenyl)propylidene]-2-(3-ethoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B6016663.png)
![(cyclopropylmethyl)({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)(tetrahydro-2-furanylmethyl)amine](/img/structure/B6016676.png)
![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-2-(2-oxo-1-piperidinyl)acetamide](/img/structure/B6016688.png)
![ethyl 5-benzyl-2-[(3,4-dihydro-2(1H)-isoquinolinylcarbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B6016691.png)
![2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-methoxyethyl)-N-methylacetamide](/img/structure/B6016703.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2,5-dichlorobenzamide](/img/structure/B6016709.png)
![1-cyclopropyl-N-[[2-ethylsulfonyl-3-(2-phenylethyl)imidazol-4-yl]methyl]-N-(oxolan-2-ylmethyl)methanamine](/img/structure/B6016721.png)
![ethyl (5Z)-2-(4-chlorophenyl)imino-4-hydroxy-5-[(4-methylsulfanylphenyl)methylidene]thiophene-3-carboxylate](/img/structure/B6016726.png)
